molecular formula C12H9N3 B13897780 2-(2-Phenylpyrimidin-4-yl)acetonitrile

2-(2-Phenylpyrimidin-4-yl)acetonitrile

Cat. No.: B13897780
M. Wt: 195.22 g/mol
InChI Key: LCRMCXRCBWVRBT-UHFFFAOYSA-N
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Description

2-(2-Phenylpyrimidin-4-yl)acetonitrile is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylpyrimidin-4-yl)acetonitrile typically involves the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylpyrimidin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, primary amines, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Phenylpyrimidin-4-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylpyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2-phenylpyrimidin-4-yl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-8-6-11-7-9-14-12(15-11)10-4-2-1-3-5-10/h1-5,7,9H,6H2

InChI Key

LCRMCXRCBWVRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CC#N

Origin of Product

United States

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